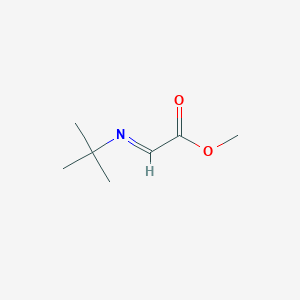

Methyl (2E)-(tert-butylimino)acetate

Description

Methyl (2E)-(tert-butylimino)acetate is a Schiff base derivative characterized by a tert-butylimino group (-N=C(t-Bu)) conjugated to a methyl acetate moiety. This compound belongs to a class of imine-containing esters with applications in coordination chemistry, catalysis, and organic synthesis. These analogs share key features, including electron-withdrawing imino groups and ester functionalities, which influence their reactivity and coordination behavior .

Properties

CAS No. |

111601-45-7 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-tert-butyliminoacetate |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)8-5-6(9)10-4/h5H,1-4H3 |

InChI Key |

OQSONRXQUJUBND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-(tert-butylimino)acetate can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a Wittig reagent to form an alkene product. In this case, the reaction of an appropriate aldehyde with methyl (triphenylphosphoranylidene) acetate yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in the presence of acid catalysts, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(tert-butylimino)acetate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.

Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl (2E)-(tert-butylimino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-(tert-butylimino)acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The following table summarizes key structural and spectroscopic data for Methyl (2E)-(tert-butylimino)acetate analogs:

Key Observations:

- Substituent Effects : Fluorine or bromine substituents (e.g., in ) reduce molecular symmetry, leading to distinct IR absorption bands (e.g., 1490 cm⁻¹ for C-F stretching in ).

- Mass Spectrometry : The tert-butyl group (-C(CH₃)₃) contributes to prominent [M⁺ -15] fragments (loss of a methyl group), observed across all analogs .

- Coordination Potential: Analogous compounds with phenolic oxygen or imino nitrogen donors (e.g., in ) exhibit strong metal-binding capabilities, suggesting this compound may similarly coordinate to transition metals.

Comparison with Non-Imino Esters

- 2-Methylbutyric Acid (CAS 116-53-0): Unlike this compound, this carboxylic acid lacks an imino group and is primarily used as an intermediate in chemical synthesis.

Research Findings and Implications

- Synthetic Utility: The tert-butylimino group enhances steric bulk, improving regioselectivity in ruthenium-catalyzed C−H functionalizations .

- Thermodynamic Stability : HR-MS data (e.g., 286.1685 vs. calculated 286.1681 in ) confirm the high purity and stability of these compounds under standard conditions.

- Limitations : Bromine-substituted analogs (e.g., ) exhibit lower thermal stability, as evidenced by reduced relative intensity of molecular ion peaks in MS spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.